4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a complex organic compound with a unique structure that includes a triazine ring, a piperidine ring, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This involves the reaction of 3-[(2-chlorobenzyl)oxy]benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with cyanuric chloride to form the triazine ring.
Substitution: The final step involves the substitution of the triazine ring with piperidine and phenylamine groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and piperidine moieties.
Reduction: Reduction reactions can occur at the hydrazone linkage, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the triazine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
In medicinal chemistry, 4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is being explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes involved in cancer cell proliferation is of particular interest.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the case of disease treatment.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(2-(5-bromo-2-(4-chlorobenzyloxy)benzylidene)hydrazinyl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
- 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazino)-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets 4-[(2E)-2-{3-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine apart from similar compounds is its specific substitution pattern and the presence of the piperidine ring. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H28ClN7O |
---|---|
Molecular Weight |
514.0 g/mol |
IUPAC Name |
2-N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H28ClN7O/c29-25-15-6-5-11-22(25)20-37-24-14-9-10-21(18-24)19-30-35-27-32-26(31-23-12-3-1-4-13-23)33-28(34-27)36-16-7-2-8-17-36/h1,3-6,9-15,18-19H,2,7-8,16-17,20H2,(H2,31,32,33,34,35)/b30-19+ |
InChI Key |
IBJBXIBJTHOLPE-NDZAJKAJSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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